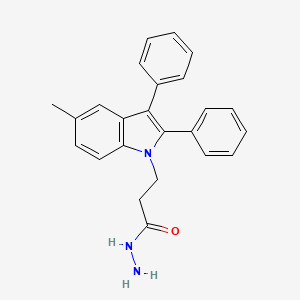
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide” belongs to the class of organic compounds known as 3-alkylindoles . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Wissenschaftliche Forschungsanwendungen
Role in Cancer Treatment
Indole derivatives, such as “3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide”, have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents, which could be used to combat resistant strains of bacteria and other microbes .
Antiviral Activity
These compounds act via inhibition of the reverse transcriptase enzyme, thus inhibiting viral replication . This makes them potentially useful in the treatment of viral infections .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activities . This suggests that they could be used in the development of new anti-inflammatory drugs .
Antidiabetic Activity
Indole derivatives have also shown potential in the treatment of diabetes . They could be used in the development of new antidiabetic drugs .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activities . This suggests that they could be used in the development of new antimalarial drugs .
Antitubercular Activity
Indole derivatives have shown antitubercular activities . This suggests that they could be used in the development of new antitubercular drugs .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activities . This suggests that they could be used in the development of new antioxidant drugs .
Wirkmechanismus
Target of Action
The primary targets of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide may also interact with various receptors in the body.
Mode of Action
The specific mode of action of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
The specific biochemical pathways affected by 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
3-(5-methyl-2,3-diphenylindol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-17-12-13-21-20(16-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)27(21)15-14-22(28)26-25/h2-13,16H,14-15,25H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIHKJYSCCEKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

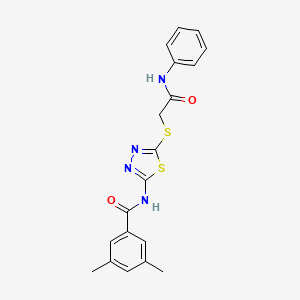
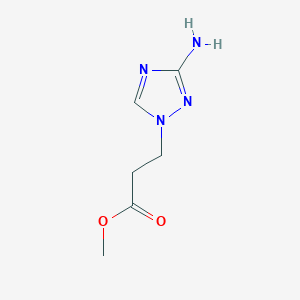
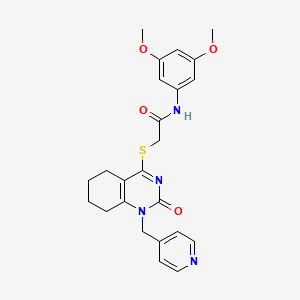
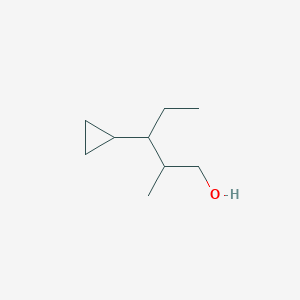
![6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2711223.png)
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)
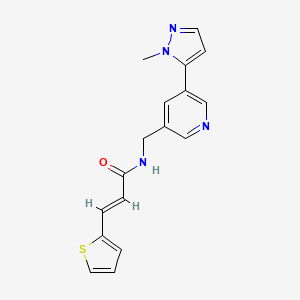
![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2711230.png)

![1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B2711234.png)
![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)
![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)